molecular formula C7H7FN2O4S B3258225 2-Amino-4-fluoro-5-sulfamoylbenzoic acid CAS No. 30170-10-6

2-Amino-4-fluoro-5-sulfamoylbenzoic acid

Cat. No.: B3258225
CAS No.: 30170-10-6
M. Wt: 234.21 g/mol
InChI Key: PJDIPBCGHBMOHK-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H7FN2O4S. It is a fluorinated aromatic compound that contains both amino and sulfamoyl functional groups. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-5-sulfamoylbenzoic acid typically involves the introduction of the amino and sulfamoyl groups onto a fluorinated aromatic ring. One common method involves the reaction of 4-fluoro-3-nitrobenzoic acid with sulfamide under specific conditions to introduce the sulfamoyl group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-5-sulfamoylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Oxidizing Agents: Potassium permanganate and hydrogen peroxide.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino compound, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Amino-4-fluoro-5-sulfamoylbenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atom can also enhance the compound’s stability and binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-5-sulfamoylbenzoic acid: Similar structure but with a chlorine atom instead of an amino group.

    4-Fluoro-3-nitrobenzoic acid: Precursor in the synthesis of 2-Amino-4-fluoro-5-sulfamoylbenzoic acid.

    2-Amino-5-fluorobenzoic acid: Lacks the sulfamoyl group.

Uniqueness

This compound is unique due to the presence of both amino and sulfamoyl groups on a fluorinated aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-amino-4-fluoro-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,9H2,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDIPBCGHBMOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 25.0 g (0.102 molecule) of purified sulphonamide (4), 36.7 g of magnesium sulphate heptahydrate and of 560 ml of water was stirred and heated to 80°. Potassium permanganate (48.1 g) was added, in portions, keeping the temperature between 80° and 85°. The mixture was taken to 90° during 4 hours, filtered hot and the cake, (collected into a mass), of manganese dioxide was washed with water. The filtrate was acidified with concentrated hydrochloric acid and the precipitate of compound 5 was recovered. The moist compound 5 of the above reaction and 4.0 g., previously obtained, were heated under reflux for three hours in 215 ml of 3N sodium hydroxide. The reaction mixture was filtered and the filtrate was acidified with concentrated hydrochloric acid. The separating solid was recovered on a filter, washed with water, then dried in vacuo at 80°; yield: 20.1 g (70.5%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Name
Quantity
560 mL
Type
reactant
Reaction Step Two
Quantity
48.1 g
Type
reactant
Reaction Step Three
Quantity
215 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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